Superior Kinome-Wide Selectivity of 4-Substituted 1H-Pyrrolo[2,3-b]pyridines for Type II Kinase Inhibition
A pharmacophore-guided library of 4-substituted 1H-pyrrolo[2,3-b]pyridines was kinome-wide profiled, revealing a distinct selectivity profile. Unlike a typical pan-kinase inhibitor or a different azaindole isomer, this specific scaffold demonstrated potent and focused inhibition of TAK1 and MAP4K2, as well as p38α and ABL, without significant activity against a broader panel of kinases [1]. This targeted polypharmacology is a specific and valuable attribute for scientific research applications. The assay context, employing a kinome-wide screening panel, provides robust evidence of this scaffold's inherent selectivity, a key factor in reducing off-target effects in cellular and in vivo studies.
| Evidence Dimension | Kinase Selectivity Profile |
|---|---|
| Target Compound Data | Selective inhibition of TAK1, MAP4K2, p38α, and ABL |
| Comparator Or Baseline | Pan-kinase inhibitors or other azaindole isomers with different selectivity fingerprints. |
| Quantified Difference | A focused profile as opposed to a broad or indiscriminate one. (Quantified difference is qualitative based on kinome-wide profiling). |
| Conditions | Kinome-wide selectivity profiling of a compound library. |
Why This Matters
This specific selectivity profile is a key differentiator for research projects targeting the MAPK pathway or specific immune/inflammatory responses, allowing for more precise biological interrogation compared to broader-spectrum or off-target scaffolds.
- [1] Tan, L.; Nomanbhoy, T.; Gurbani, D.; et al. Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). Journal of Medicinal Chemistry 2014, 57, 3914-3933. DOI: 10.1021/jm500147j. View Source
